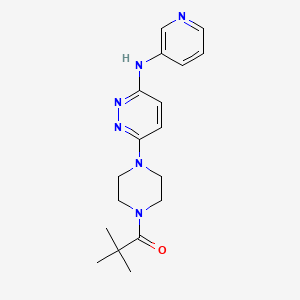
2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
生物活性
2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, with the CAS number 1040647-29-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is C18H24N6O with a molecular weight of 340.4 g/mol. The structure features a piperazine ring and pyridazine moiety, which are known to enhance biological activity in various derivatives.
| Property | Value |
|---|---|
| CAS Number | 1040647-29-7 |
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the piperazine and pyridazine rings, followed by functionalization to introduce the dimethyl and amino groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyridazine derivatives. For instance, compounds that share structural similarities with this compound have shown significant inhibitory effects against Helicobacter pylori, a common pathogen associated with gastric ulcers. The mechanism involves inhibition of urease activity, which is crucial for the survival of H. pylori in acidic environments .
Urease Inhibition
A study focusing on urease inhibitors demonstrated that pyridine-based piperazines exhibit potent urease inhibition. The most active compounds in this series had IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in treating infections caused by urease-producing bacteria .
Kinase Inhibition
Another area of exploration involves the inhibition of kinases, which are critical in various signaling pathways associated with cancer and other diseases. Compounds with similar structures have been reported to inhibit specific kinases involved in tumor growth and progression . The biological evaluation of these compounds suggests that they could serve as lead candidates for developing new anticancer therapies.
Case Studies
- Urease Inhibition Study :
- Kinase Activity Evaluation :
特性
IUPAC Name |
2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAVHWMOCYKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














